molecular formula C3H2F6O3S B1521254 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate CAS No. 933668-27-0

1,1,1,3,3-Pentafluoroisopropyl fluorosulfate

Cat. No.: B1521254
CAS No.: 933668-27-0
M. Wt: 232.1 g/mol
InChI Key: HMFXCJZFHUKHTL-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a chemical compound with the molecular formula C3H2F6O3S and a molecular weight of 232.1 g/mol . It is primarily used for research and development purposes .

Scientific Research Applications

Polymers and Engineering Materials

  • Bifluoride-catalyzed Sulfur(VI) Fluoride Exchange Reaction: Bifluoride salts are used as catalysts for the sulfur(VI) fluoride exchange (SuFEx) reaction between aryl silyl ethers and aryl fluorosulfates. This process facilitates the synthesis of polysulfates and polysulfonates, which are promising for engineering applications due to their exceptional mechanical properties. The method offers advantages in terms of catalyst cost, polymer purification, and by-product recycling, and is scalable for industrial applications (Gao et al., 2017).

Chemical Biology and Medicinal Chemistry

  • Fluorosulfate Chemical Probes: Aryl fluorosulfates, such as 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate, are utilized in chemical biology and medicinal chemistry. They demonstrate potential in drug discovery and biomedical research through the context-dependent engagement of amino acid residues, aiding in chemogenomic and chemoproteomic techniques (Jones, 2018).

Environmental Remediation

  • Heat-Activated Persulfate Oxidation: The oxidation of environmental pollutants by heat-activated persulfate is explored for in-situ groundwater remediation, highlighting the potential for treating contaminants like PFOA and PFOS. This approach showcases the selective degradation capabilities of persulfate under varied conditions, although PFOS shows resistance to this treatment method (Park et al., 2016).

Organic Synthesis and Drug Functionalization

  • SuFEx Click Chemistry for Drug Functionalization: SuFEx chemistry, involving sulfur(VI) fluoride exchange, is applied for the conversion of phenolic compounds to arylfluorosulfate derivatives. This technique is compatible with automated synthesis and screening, allowing for the rapid assessment of biological activities of the in situ generated products. It has been used to enhance the anticancer activities of certain drugs through late-stage functionalization (Liu et al., 2018).

Cross-Coupling Reactions

  • Palladium-Catalyzed Suzuki Reaction in Water: Aryl fluorosulfates are employed as coupling partners in the Suzuki-Miyaura reaction, demonstrating excellent yields under ligand-free conditions in water. This showcases the utility of aryl fluorosulfates in facilitating efficient cross-coupling reactions (Liang et al., 2015).

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided .

Properties

IUPAC Name

1,1,1,3,3-pentafluoro-2-fluorosulfonyloxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O3S/c4-2(5)1(3(6,7)8)12-13(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFXCJZFHUKHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(C(F)(F)F)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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